7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane 7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.: 2169172-11-4
VCID: VC3181154
InChI: InChI=1S/C11H20N2/c1-2-6-13(7-3-1)11-9-4-5-10(11)12-8-9/h9-12H,1-8H2
SMILES: C1CCN(CC1)C2C3CCC2NC3
Molecular Formula: C11H20N2
Molecular Weight: 180.29 g/mol

7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane

CAS No.: 2169172-11-4

Cat. No.: VC3181154

Molecular Formula: C11H20N2

Molecular Weight: 180.29 g/mol

* For research use only. Not for human or veterinary use.

7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane - 2169172-11-4

Specification

CAS No. 2169172-11-4
Molecular Formula C11H20N2
Molecular Weight 180.29 g/mol
IUPAC Name 7-piperidin-1-yl-2-azabicyclo[2.2.1]heptane
Standard InChI InChI=1S/C11H20N2/c1-2-6-13(7-3-1)11-9-4-5-10(11)12-8-9/h9-12H,1-8H2
Standard InChI Key CBHXQIDLXJAWIF-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2C3CCC2NC3
Canonical SMILES C1CCN(CC1)C2C3CCC2NC3

Introduction

Physical and Chemical Properties

Structural Features

7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane combines two important nitrogen-containing structural motifs: an azabicyclo[2.2.1]heptane scaffold and a piperidine ring. The 2-azabicyclo[2.2.1]heptane core features a bridged bicyclic structure with a nitrogen atom at the 2-position. This creates a rigid, three-dimensional framework that constrains the molecule's conformational flexibility. The related compound 2-azabicyclo[2.2.1]heptane has been studied and has an ionization energy of 8.5 eV, determined by photoelectron spectroscopy .

The piperidine ring, attached at the 7-position of the azabicyclic structure, introduces a second nitrogen atom and an additional ring system. This combination creates a molecule with interesting spatial arrangements and potential for various interactions with biological targets.

Spectroscopic Properties

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound would likely show distinctive proton and carbon signals for the bicyclic and piperidine moieties. Related research on 7-azabicyclo[2.2.1]heptane derivatives has explored barriers to rotation about N-CO bonds in N-acyl derivatives and N-NO bonds in nitroso derivatives, indicating interesting conformational dynamics that would be observable in temperature-dependent NMR studies .

  • Mass Spectrometry: The compound would be expected to show a molecular ion peak at m/z 180, corresponding to its molecular weight, with fragmentation patterns characteristic of both the azabicyclic and piperidine components.

Related Compounds and Comparative Analysis

Comparison with Other Azabicyclo[2.2.1]heptane Derivatives

Azabicyclo[2.2.1]heptane derivatives represent an important class of compounds with various applications. Several related structures have been reported in the literature:

  • 2-Azabicyclo[2.2.1]heptane: This is the simplest related structure, with a nitrogen at the 2-position of the bicyclic framework. It has an ionization energy of 8.5 eV, determined by photoelectron spectroscopy .

  • 7-Azabicyclo[2.2.1]heptane: This isomer has the nitrogen at the 7-position (bridgehead). Synthetic methods for this compound have been improved over time, with current approaches achieving yields of up to 36% .

  • 7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid: This is a more complex derivative with carboxylic acid groups at the 1 and 4 positions. It has been synthesized as a rigid, non-chiral analogue of 2-aminoadipic acid .

  • exo-2-Chloro-7-azabicyclo[2.2.1]heptane: This halogenated derivative has been synthesized and characterized, providing insights into the reactivity and properties of substituted azabicyclic systems .

Table 2 compares some of the key features of these related compounds:

Table 2: Comparison of Azabicyclo[2.2.1]heptane Derivatives

CompoundNitrogen PositionKey FeaturesReferences
7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane2 and piperidine NTwo nitrogen atoms, complex structure
2-Azabicyclo[2.2.1]heptane2Simple structure, IE = 8.5 eV
7-Azabicyclo[2.2.1]heptane7 (bridgehead)Improved synthetic methods available
7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid7Contains carboxylic acid groups, analogue of 2-aminoadipic acid
exo-2-Chloro-7-azabicyclo[2.2.1]heptane7Contains chlorine atom

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